molecular formula C21H26N2O B8500511 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol

Cat. No.: B8500511
M. Wt: 322.4 g/mol
InChI Key: LLGZRDPRRXSNDW-UHFFFAOYSA-N
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Description

2-benzyl-8-pyridin-3-yl-2-azaspiro[45]decan-8-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The exact methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol is unique due to its specific spiro structure and the presence of both benzyl and pyridinyl groups. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol

InChI

InChI=1S/C21H26N2O/c24-21(19-7-4-13-22-15-19)10-8-20(9-11-21)12-14-23(17-20)16-18-5-2-1-3-6-18/h1-7,13,15,24H,8-12,14,16-17H2

InChI Key

LLGZRDPRRXSNDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CN=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromopyridine (290 μl, 2.96 mmol, 1.20 eq.) in dry THF (9 ml) was added dropwise to a solution of n-BuLi (2.47 ml, 4.94 mmol, 2.0 eq., 2M solution in hexane) in THF (9 ml) at −78° C. and the reaction mixture was stirred at same temperature for 1 h. A solution of 2-benzyl-2-azaspiro[4.5]decan-8-one (600 mg, 2.47 mmol, 1.0 eq.) (see step-6 product AMN-39) in THF (10 ml) was added dropwise at −78° C. and the reaction mixture was stirred at the same temperature for 1 h. After completion of the reaction (monitored by TLC), the reaction mixture was quenched with water (15 ml) while cooling and extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with water (20 ml) and brine (20 ml), and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give the crude product which was purified by column chromatography (silica gel; 10% MeOH/MC) to yield the desired compound as a light brown semi-solid. Yield: 44% (350 mg, 1.08 mmol).
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
44%

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